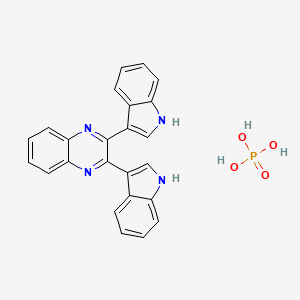
2-Aminoacetic acid;dihydroiodide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glycine is a nonessential amino acid that plays a significant role in various metabolic functions, antioxidative reactions, and neurological functions . The dihydroiodide form of glycine is used in various scientific and industrial applications due to its unique properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Aminoacetic acid;dihydroiodide typically involves the reaction of glycine with hydroiodic acid. The reaction is carried out under controlled conditions to ensure the formation of the dihydroiodide salt. The general reaction can be represented as: [ \text{NH}_2\text{CH}_2\text{COOH} + 2\text{HI} \rightarrow \text{NH}_2\text{CH}_2\text{COOH}\cdot2\text{HI} ]
Industrial Production Methods
Industrial production of this compound involves large-scale synthesis using high-purity glycine and hydroiodic acid. The reaction is conducted in reactors with precise temperature and pressure control to maximize yield and purity. The product is then purified through crystallization and filtration processes.
Analyse Chemischer Reaktionen
Types of Reactions
2-Aminoacetic acid;dihydroiodide undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form imines or nitriles.
Reduction: The carboxyl group can be reduced to form alcohols.
Substitution: The amino group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like acyl chlorides or anhydrides are used for amide formation.
Major Products Formed
Oxidation: Imines, nitriles.
Reduction: Alcohols.
Substitution: Amides, esters.
Wissenschaftliche Forschungsanwendungen
2-Aminoacetic acid;dihydroiodide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for various chemical compounds.
Biology: Studied for its role in neurotransmission and as a building block for proteins.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and cytoprotective properties.
Industry: Used in the production of pharmaceuticals, cosmetics, and food additives
Wirkmechanismus
The mechanism of action of 2-Aminoacetic acid;dihydroiodide involves its interaction with various molecular targets and pathways:
Neurotransmission: Glycine acts as an inhibitory neurotransmitter in the central nervous system by binding to glycine receptors and modulating synaptic transmission.
Metabolism: Glycine is involved in the synthesis of important biomolecules such as collagen, creatinine, and heme.
Antioxidative Reactions: Glycine participates in antioxidative reactions by neutralizing free radicals and reducing oxidative stress.
Vergleich Mit ähnlichen Verbindungen
2-Aminoacetic acid;dihydroiodide can be compared with other similar compounds such as:
β-Alanine (3-aminopropanoic acid): Another amino acid with similar properties but different structure and applications.
γ-Aminobutyric acid (GABA): An inhibitory neurotransmitter with a different mechanism of action.
δ-Aminovaleric acid (DAVA): A linear amino acid with distinct chemical properties.
Conclusion
This compound is a versatile compound with significant applications in various fields of science and industry. Its unique chemical properties and biological functions make it an important subject of research and industrial use.
Eigenschaften
CAS-Nummer |
6227-40-3 |
|---|---|
Molekularformel |
C2H7I2NO2 |
Molekulargewicht |
330.89 g/mol |
IUPAC-Name |
2-aminoacetic acid;dihydroiodide |
InChI |
InChI=1S/C2H5NO2.2HI/c3-1-2(4)5;;/h1,3H2,(H,4,5);2*1H |
InChI-Schlüssel |
KBVGILSKLKOOKX-UHFFFAOYSA-N |
Kanonische SMILES |
C(C(=O)O)N.I.I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1,1'-(3-Ethylpentane-1,5-diylidene)bis[2-(2,4-dinitrophenyl)hydrazine]](/img/structure/B14170563.png)


![(3R)-6-amino-3-ethyl-3-methyl-8-thioxo-4,8-dihydro-1H,3H-thiopyrano[3,4-c]pyran-5-carbonitrile](/img/structure/B14170570.png)

![N-[2-(1,3-Dimethyl-4-nitro-1H-pyrazol-5-yl)ethenyl]-4-fluorobenzenamine](/img/structure/B14170588.png)


![2-Pyrimidinamine, 4-(4-bromo-1H-pyrrolo[2,3-b]pyridin-3-yl)-](/img/structure/B14170611.png)
![2-(5,6-Dimethylthieno[2,3-d]pyrimidin-4-yl)sulfanyl-1-piperidin-1-ylethanone](/img/structure/B14170616.png)

![tert-butyl N-[5-(5-methylsulfanyl-1,3,4-oxadiazol-2-yl)pentyl]carbamate](/img/structure/B14170625.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-methoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide](/img/structure/B14170632.png)

